![molecular formula C18H20N4O3S B5589177 N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)
N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide
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Description
This compound belongs to a class of chemicals that exhibit interesting properties due to their complex molecular structure, which includes a 1,2,4-triazole ring, a furamide moiety, and a phenoxyethylthio group. Such compounds are known for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step reactions starting from simple precursors. For example, Badrey and Gomha (2012) describe the synthesis of triazine derivatives through the interaction of intermediate compounds with various reagents, highlighting the complexity and versatility of synthetic routes for triazole-based compounds (Badrey & Gomha, 2012).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their tautomeric forms and intramolecular hydrogen bonding, plays a crucial role in their stability and reactivity. Dolzhenko et al. (2010) analyzed the molecular structure of a related triazole compound, demonstrating the influence of intramolecular hydrogen bonding on the compound's stability (Dolzhenko et al., 2010).
Chemical Reactions and Properties
Triazole compounds are known to undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, Xin (2003) detailed the synthesis of a triazole derivative through a sequence of reactions, including Williamson synthesis and cyclization, underlining the compound's versatile reactivity (Xin, 2003).
Scientific Research Applications
Dye-Sensitized Solar Cells
Research has shown that derivatives of phenothiazine, with conjugated linkers such as furan, exhibit promising applications in dye-sensitized solar cells (DSSCs). A study highlighted that furan-linked phenothiazine derivatives led to a solar energy-to-electricity conversion efficiency improvement of over 24%, demonstrating the potential of furan and related heteroaromatic compounds in enhancing the performance of DSSCs (Se Hun Kim et al., 2011).
Fluorescent Dyes and Light Emitting Devices
N-Ethoxycarbonylpyrene- and perylene thioamides, similar in structure to the compound of interest, have been utilized as building blocks in synthesizing fluorescent dyes. These dyes display a wide range of fluorescence emissions and have potential applications in the development of color-tunable fluorophores for light-emitting devices (Marzena Witalewska et al., 2019).
Synthesis of Heterocycles
Thioamides, closely related to the compound , are crucial intermediates in the synthesis of various heterocyclic compounds. Research indicates their utility in generating 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, among others. These heterocycles have wide-ranging applications in developing pharmaceuticals, agrochemicals, and organic materials (L. L. Whitfield et al., 1981).
Antimicrobial and Antifungal Agents
Compounds structurally related to "N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide" have been synthesized and evaluated for their antibacterial and antiurease activities. Such studies underscore the potential of 1,2,4-triazole and furamide derivatives in designing new antimicrobial and antifungal agents, demonstrating the versatility of these compounds in medicinal chemistry (B. B. Sokmen et al., 2014).
properties
IUPAC Name |
N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-22-16(13-19-17(23)15-9-6-10-25-15)20-21-18(22)26-12-11-24-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWMAAUPMSKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCOC2=CC=CC=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
54.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide |
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